
Diethyl 2,5-dibromohexanedioate
Overview
Description
Diethyl 2,5-dibromohexanedioate (CAS: 869-10-3) is a brominated ester derivative of hexanedioic acid. Its molecular formula is C₁₀H₁₆Br₂O₄, with a molecular weight of 360.04 g/mol . Key physical properties include:
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 338.6 ± 42.0 °C
- Melting Point: 65–67 °C (lit.)
- Flash Point: 158.6 ± 27.9 °C .
This compound is widely utilized as a pharmaceutical intermediate, particularly in organic synthesis for constructing brominated aliphatic chains or as a precursor in cross-coupling reactions . Its meso configuration (2R,5S) enhances stereochemical utility in asymmetric synthesis .
Preparation Methods
Diethyl 2,5-dibromohexanedioate can be synthesized through a multi-step process involving the following steps :
Formation of Adipoyl Chloride: Adipic acid is reacted with thionyl chloride to form adipoyl chloride.
Bromination: The adipoyl chloride is then brominated using bromine under UV light irradiation to form 2,5-dibromohexanedioyl chloride.
Esterification: Finally, the 2,5-dibromohexanedioyl chloride is esterified with ethanol to produce this compound.
Chemical Reactions Analysis
Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including :
Substitution Reactions: It can react with nucleophiles such as amines to form substituted products. For example, it reacts with N-methylallylamine in the presence of potassium carbonate to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Polymerization: It can act as a difunctional initiator in atom transfer radical polymerization (ATRP) of n-butyl acrylate, leading to α,ω-bromo-poly(n-butyl acrylate) with narrow molecular weight distribution.
Scientific Research Applications
Polymerization Initiator
Diethyl 2,5-dibromohexanedioate serves as a difunctional initiator in various polymerization processes:
- n-Butyl Acrylate Polymerization : It is used to initiate the polymerization of n-butyl acrylate (n-BuA), resulting in α,ω-bromo-poly(n-BuA) with a narrow molecular weight distribution. This property is crucial for producing polymers with specific characteristics and applications in coatings and adhesives .
- Atom Transfer Radical Polymerization (ATRP) : The compound functions as a bifunctional ATRP initiator, facilitating controlled radical polymerization processes. This application allows for the synthesis of well-defined polymer architectures .
Organic Synthesis
This compound is utilized in various organic synthesis reactions:
- Synthesis of Diethyl 2,5-Diazidoadipate : The compound can be transformed into diethyl 2,5-diazidoadipate through reactions with azides, which are valuable intermediates in the preparation of functionalized polymers and other compounds .
- Formation of Diastereomers : It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. This reaction highlights its utility in synthesizing complex organic molecules .
Case Study 1: Polymeric Materials Development
In a study published by the American Chemical Society, researchers utilized this compound as an initiator for the polymerization of n-butyl acrylate. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, making them suitable for applications in high-performance coatings .
Case Study 2: Functionalized Polymers
Another significant application involved using this compound in the synthesis of functionalized polyesters. Researchers demonstrated that by modifying the compound's structure through various chemical reactions, they could create polymers with enhanced properties for biomedical applications .
Summary of Applications
Application Type | Description |
---|---|
Polymerization Initiator | Initiates polymerization processes for n-butyl acrylate and other monomers |
Organic Synthesis | Used to synthesize complex organic molecules and intermediates |
Functionalized Polymers | Enables the development of polymers with tailored properties for specific applications |
Mechanism of Action
The mechanism of action of diethyl 2,5-dibromohexanedioate involves its reactivity as a bifunctional initiator in polymerization reactions . It can initiate radical polymerization by forming radicals at both ends of the molecule, leading to the growth of polymer chains. This property is utilized in the synthesis of polymers with controlled molecular weight and narrow distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2,5-Dibromohexanedioate
Property | Diethyl Ester | Dimethyl Ester |
---|---|---|
Boiling Point | 338.6 °C | 307.1 °C |
Density | 1.6 g/cm³ | 1.7 g/cm³ |
Physical State | Powder | Liquid |
Reactivity | Slower ester hydrolysis | Faster hydrolysis due to shorter alkyl chains |
Applications | Pharmaceutical intermediates | Solvent-based reactions |
Key Differences :
- The dimethyl ester has a lower molecular weight and boiling point due to shorter alkyl chains, making it more volatile.
- Its liquid state (vs. powder for the diethyl ester) facilitates use in homogeneous reaction conditions .
2,5-Dibromohexanediamide
Property | Diethyl Ester | Dibromohexanediamide |
---|---|---|
Functional Groups | Ester | Amide |
Solubility | Lipophilic | Hydrophilic (amide bonds) |
Reactivity | Electrophilic bromine sites | Nucleophilic amide groups |
Synthesis Difficulty | Moderate | Moderate (score: 3.05) |
Key Differences :
- The amide derivative replaces ester groups with amides, increasing hydrogen-bonding capacity and solubility in polar solvents.
- Preferred in peptide synthesis or polymer chemistry due to stable amide linkages .
Non-Brominated Analogues (e.g., Dimethyl Adipate)
Property | Diethyl 2,5-Dibromo Ester | Dimethyl Adipate |
---|---|---|
Bromine Content | 44.3% | 0% |
Reactivity | High (bromine substitution) | Low (inert ester) |
Applications | Cross-coupling reactions | Plasticizers, lubricants |
Key Differences :
- Bromine atoms in Diethyl 2,5-dibromohexanedioate enable participation in elimination or nucleophilic substitution reactions, unlike non-brominated adipates .
Biological Activity
Diethyl 2,5-dibromohexanedioate, also known as diethyl meso-2,5-dibromoadipate, is a chemical compound with the molecular formula and a molecular weight of 360.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula :
- Molecular Weight : 360.04 g/mol
- CAS Number : 869-10-3
- Melting Point : 64-67 °C
- Boiling Point : 338.6 °C at 760 mmHg
- Density : 1.581 g/cm³
- LogP : 3.61 (indicating moderate lipophilicity)
These properties suggest that this compound is a relatively stable compound that can participate in various chemical reactions relevant to biological systems.
This compound acts primarily as an intermediate in the synthesis of other biologically active compounds. Notably, it plays a role in the production of muconic acid, which has been identified as a metabolite in workers exposed to benzene, indicating potential implications for human health and toxicology . The compound's bromine substituents may also contribute to its reactivity and interactions with biological molecules.
Applications in Polymer Chemistry
In polymer chemistry, this compound serves as a bifunctional initiator for polymerization processes. It has been utilized in:
- Atom Transfer Radical Polymerization (ATRP) : This method allows for the synthesis of polymers with controlled molecular weights and architectures.
- Synthesis of Cationic Polymers : The compound has shown efficiency in generating cationic polymers, which are important for various applications including drug delivery systems and tissue engineering .
Case Studies and Research Findings
-
Synthesis of Polycarbonates :
A study demonstrated that this compound could be effectively used as a macroinitiator for the synthesis of polycarbonates. The resulting polymers exhibited desirable properties such as enhanced thermal stability and mechanical strength . -
Toxicological Assessment :
Research on the toxicity profile of this compound indicated that it possesses potential hazards associated with its brominated structure. It is classified under hazardous materials due to its corrosive nature and potential respiratory effects upon exposure . -
Metabolic Pathways :
Investigations into the metabolic pathways involving this compound revealed its conversion to various metabolites, including muconic acid. This highlights its relevance in environmental toxicology and occupational health studies .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Synthesis Intermediate | Used in producing muconic acid; relevant for toxicology studies |
Polymerization Initiator | Acts as a bifunctional initiator in ATRP for synthesizing controlled polymers |
Toxicological Profile | Corrosive; potential respiratory irritant |
Metabolic Relevance | Converts to muconic acid; implications for exposure-related health studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing diethyl 2,5-dibromohexanedioate, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves bromination of diethyl hexanedioate using bromine (Br₂) or alternative brominating agents under controlled conditions. For example, bromination at the 2 and 5 positions can be achieved via radical or ionic mechanisms, depending on the catalyst and solvent. Key considerations include temperature control (e.g., maintaining 0–25°C to avoid side reactions) and stoichiometric ratios of Br₂ to precursor. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm the ester groups and bromine substitution patterns. DEPT-135 can differentiate CH₂ and CH₃ groups in the hexanedioate backbone .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 4.5580 Å, b = 12.134 Å, c = 10.554 Å, β = 90.36°) are reported. SHELX software is recommended for structure refinement .
- Mass Spectrometry : HRMS (High-Resolution MS) verifies the molecular ion peak at m/z 360.04 (C₁₀H₁₆Br₂O₄⁺) .
Q. How can researchers ensure purity of this compound, and what analytical methods are used to detect impurities?
- Answer : Purity is assessed via melting point analysis (reported range: 65–67°C) and chromatographic methods (HPLC or GC-MS). Discrepancies in melting points may indicate impurities, necessitating recrystallization or redistillation. Differential Scanning Calorimetry (DSC) can further confirm thermal stability .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions, and what experimental strategies validate stereochemical outcomes?
- Answer : The meso configuration (2S,5R) impacts its utility in asymmetric synthesis. Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃). Stereochemical validation involves X-ray diffraction or NOESY NMR to confirm retention of configuration during reactions .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Variable-temperature NMR (VT-NMR) can identify conformational exchanges. Comparative analysis with computational simulations (DFT-based NMR predictions) is advised .
Q. How can solvent selection (via Hansen Solubility Parameters) optimize reaction conditions for this compound in Diels-Alder or elimination reactions?
- Answer : Hansen parameters (δD = dispersion, δP = polar, δH = hydrogen bonding) guide solvent choice. For Diels-Alder reactions, high-δP solvents (e.g., DMF) enhance dienophile reactivity. Elimination to form alkenes favors low-δH solvents (e.g., toluene) to reduce hydrogen-bonding interference .
Q. What mechanistic insights explain the regioselectivity of bromination in diethyl hexanedioate derivatives, and how can competing pathways be suppressed?
- Answer : Radical bromination (using NBS/light) favors allylic positions, while ionic mechanisms (HBr/H₂O₂) target electron-rich carbons. Competing pathways are minimized by controlling Br₂ concentration and reaction time. Kinetic vs. thermodynamic product distributions are analyzed via quenching experiments .
Q. Methodological Tables
Table 1 : Key Crystallographic Data for this compound
Parameter | Value | Method (Reference) |
---|---|---|
Space Group | P2₁/c | X-ray (SHELXL) |
Unit Cell (Å) | a = 4.5580, b = 12.134, c = 10.554 | Enraf–Nonius CAD-4 |
β Angle | 90.36° | ψ-scan absorption correction |
Table 2 : Optimized Reaction Conditions for Bromination
Parameter | Condition | Outcome (Yield) |
---|---|---|
Temperature | 0–25°C | Minimizes di-substitution |
Solvent | CCl₄ | Enhances Br₂ solubility |
Catalyst | FeBr₃ | Accelerates ionic mechanism |
Workup | Ethanol recrystallization | Purity >98% |
Properties
IUPAC Name |
diethyl 2,5-dibromohexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969201 | |
Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3, 54221-37-3 | |
Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC143938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |
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Record name | 869-10-3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl meso-2,5-dibromoadipate | |
Source | European Chemicals Agency (ECHA) | |
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